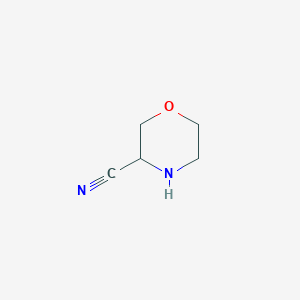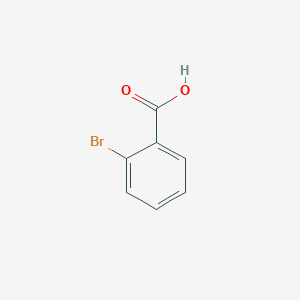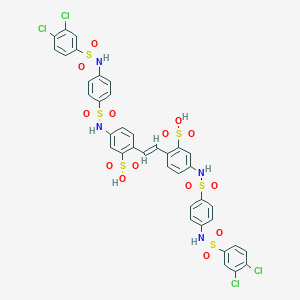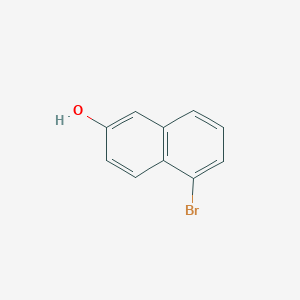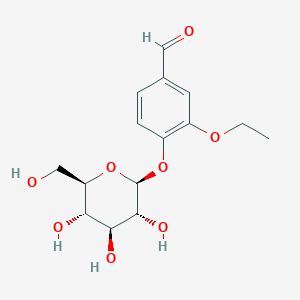
Ethyl vanillin beta-D-glucopyranoside
Overview
Description
Ethyl vanillin beta-D-glucopyranoside, also known as Glucoethylvanillin, is a glycosylated derivative of ethyl vanillin . It is a synthetic flavoring agent with a vanilla-like taste and odor . This compound has potential applications in the development of drugs and functional foods since it has been reported to exhibit strong anti-oxidative and anti-inflammatory effects .
Synthesis Analysis
This compound can be synthesized using maltase from Saccharomyces cerevisiae as a catalyst . Another method involves the use of sodium methoxide and methanol, followed by the addition of ethyl vanillin tetra-O-acetyl-beta-D-glucopyranoside .Molecular Structure Analysis
The molecular weight of this compound is 328.32, and its chemical formula is C15H20O8 . Its structure includes a glucose group, which gives it a sweet taste .Chemical Reactions Analysis
Vanillin can be produced from various carbon sources such as eugenol, isoeugenol, lignin, ferulic acid, sugars, and waste residues . Glycosylation of vanillin into beta-D-glucoside was carried out, which was observed in the natural producer Vanilla planifolia .Physical And Chemical Properties Analysis
This compound is a white powder with a very slight vanilla odor . It is slightly soluble in water and ethanol, and insoluble in fats and oils . It decomposes on heating .Scientific Research Applications
Pharmaceutical Synthesis and Analysis : Vincent L. Demperio (2002) described a method using gradient liquid chromatography for determining related glucopyranosides in the synthesis of etoposide phosphate, a chemotherapeutic agent. This showcases its role in drug synthesis and analysis (Demperio, 2002).
Chromatographic Purification : A study by Heinonen et al. (2016) developed an efficient chromatographic purification method for enzymatically produced ethyl β-D-glucopyranoside, highlighting its potential in purifying other glucopyranosides (Heinonen et al., 2016).
Synthesis of Bioactive Compounds : Sultana et al. (2006) presented a scalable chemo-enzymatic synthesis of dihydronorcapsaicin β-D-glucopyranoside from vanillin, demonstrating its utility in creating bioactive molecules (Sultana et al., 2006).
Anticancer Research : A study by O'dwyer et al. (1985) on etoposide, a derivative of podophyllotoxin, demonstrated its effectiveness against various cancers, showing the importance of derivatives like ethyl vanillin β-D-glucopyranoside in cancer research (O'dwyer et al., 1985).
Medicinal Properties : Jung et al. (2010) assessed ethyl vanillin for its anti-angiogenic, anti-inflammatory, and antinociceptive properties, revealing its potential in medicinal applications (Jung et al., 2010).
Antioxidant and Antimicrobial Activities : Research on vanillic acid glycoside by Kim et al. (2006) and studies on (+)-lyoniresinol-3-O-β-D-glucopyranoside by Lee et al. (2005) highlighted their potent antioxidant and antimicrobial activities, suggesting similar potential for ethyl vanillin β-D-glucopyranoside (Kim et al., 2006), (Lee et al., 2005).
Glucosylation Studies : Kometani et al. (1993) and Okada et al. (2007) focused on the glucosylation of compounds like vanillin, providing insights into the biochemical processes involving glucopyranosides (Kometani et al., 1993), (Okada et al., 2007).
Analytical Chemistry Applications : Studies like that of Slaghenaufi et al. (2016) on quantifying galloylglucoside compounds in brandies and Zhao et al. (2007) on HPLC determination in pharmacokinetics indicate the importance of glucopyranosides in analytical chemistry (Slaghenaufi et al., 2016), (Zhao et al., 2007).
Potential in Complementary Medicine : Research on flavonoids from Gnaphalium affine D. Don and β-secretase inhibitors from Sanguisorbae Radix suggests the potential of ethyl vanillin β-D-glucopyranoside in developing complementary and alternative medicinal treatments (Xi et al., 2012), (Lee et al., 2005).
Safety and Hazards
Future Directions
Biotechnological approaches may provide an effective replacement route to obtaining vanillin . Key challenges in using microorganisms and promising approaches for improving vanillin production with a special focus on chassis development, pathway construction, and process optimization are being explored . Future directions of vanillin biosynthesis using inexpensive precursors are also thoroughly discussed .
properties
IUPAC Name |
3-ethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O8/c1-2-21-10-5-8(6-16)3-4-9(10)22-15-14(20)13(19)12(18)11(7-17)23-15/h3-6,11-15,17-20H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWESETWDPGZBCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OC2C(C(C(C(O2)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
slightly | |
| Details | The Good Scents Company Information System | |
| Record name | Ethylvanillin glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037682 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
122397-96-0 | |
| Record name | Ethylvanillin glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037682 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
199.00 to 200.00 °C. @ 760.00 mm Hg | |
| Details | The Good Scents Company Information System | |
| Record name | Ethylvanillin glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037682 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






